molecular formula C7H5F2N3 B1530808 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile CAS No. 1427195-16-1

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile

Cat. No.: B1530808
CAS No.: 1427195-16-1
M. Wt: 169.13 g/mol
InChI Key: DDZOHFFUGZSRTB-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H5F2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with difluoroethylating agents. One common method includes the use of 4-chloropyrimidine-5-carbonitrile as a starting material, which undergoes nucleophilic substitution with 1,1-difluoroethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrimidine-5-carboxylic acid, while substitution with an amine could produce 4-(1,1-difluoroethyl)pyrimidine-5-amine.

Scientific Research Applications

Chemistry: In chemistry, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential as a precursor for the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated for their anticancer properties, targeting enzymes like tyrosine kinases .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the difluoroethyl group.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation . The difluoroethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

  • 4-(1,1-Difluoroethyl)pyrimidine-5-carboxylic acid
  • 4-(1,1-Difluoroethyl)pyrimidine-5-amine
  • 4-(1,1-Difluoroethyl)pyrimidine-5-thiol

Comparison: Compared to these similar compounds, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and interaction with biological targets. The nitrile group can participate in various chemical reactions, providing a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZOHFFUGZSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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